molecular formula CH2BrCl B121628 Bromochloromethane-d2 CAS No. 3149-74-4

Bromochloromethane-d2

Cat. No.: B121628
CAS No.: 3149-74-4
M. Wt: 131.39 g/mol
InChI Key: JPOXNPPZZKNXOV-DICFDUPASA-N
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Description

Bromochloromethane-d2, also known as deuterated bromochloromethane, is a deuterium-labeled compound with the molecular formula CD2BrCl. It is a halomethane derivative where two hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic properties .

Scientific Research Applications

Bromochloromethane-d2 is widely used in various scientific research fields due to its isotopic labeling:

Safety and Hazards

Bromochloromethane-d2 can cause skin irritation, serious eye damage, and may be harmful if inhaled . It may also cause respiratory irritation and is hazardous to the ozone layer . Therefore, it should be handled with care, using protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromochloromethane-d2 can be synthesized through the halogenation of deuterated methane (CD4). The process involves the reaction of deuterated methane with bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction can be represented as: [ \text{CD}_4 + \text{Br}_2 + \text{Cl}_2 \rightarrow \text{CD}_2\text{BrCl} + 2\text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated dichloromethane (CD2Cl2) as a starting material. The reaction with hydrogen bromide (HBr) in the presence of a catalyst such as aluminum trichloride (AlCl3) yields this compound: [ \text{CD}_2\text{Cl}_2 + \text{HBr} \rightarrow \text{CD}_2\text{BrCl} + \text{HCl} ]

Chemical Reactions Analysis

Types of Reactions: Bromochloromethane-d2 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form deuterated alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Major Products:

    Substitution Reactions: Products include deuterated alcohols, ethers, or amines, depending on the nucleophile used.

    Elimination Reactions: The major product is typically a deuterated alkene.

Mechanism of Action

The mechanism of action of bromochloromethane-d2 involves its participation in chemical reactions where the deuterium atoms play a crucial role. The presence of deuterium affects the reaction kinetics due to the isotope effect, which can alter the rate of reaction and the stability of intermediates. This makes this compound a valuable tool in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

    Bromochloromethane (CH2BrCl): The non-deuterated analog of bromochloromethane-d2.

    Dibromomethane (CH2Br2): A similar halomethane with two bromine atoms.

    Dichloromethane (CH2Cl2): A related compound with two chlorine atoms.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. This makes it particularly useful in studies involving isotopic labeling, where the behavior of deuterium can be tracked and analyzed. The isotope effect also allows for a better understanding of reaction mechanisms and kinetics compared to its non-deuterated counterparts .

Properties

IUPAC Name

bromo-chloro-dideuteriomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BrCl/c2-1-3/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOXNPPZZKNXOV-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3149-74-4
Record name Methane-d2, bromochloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3149-74-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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